Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 4-chlorophenyl group at position 3, a 2,3-dimethoxybenzamido substituent at position 5, and an ethyl ester at position 1. Its structural complexity arises from the fused thienopyridazine core, which is functionalized with electron-withdrawing (e.g., 4-oxo group) and electron-donating (e.g., methoxy groups) moieties. This compound is of interest in medicinal chemistry, particularly in the context of tau aggregation inhibition, as suggested by its structural similarity to other aminothienopyridazine derivatives .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2,3-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)19-16-12-35-22(26-21(29)15-6-5-7-17(32-2)20(15)33-3)18(16)23(30)28(27-19)14-10-8-13(25)9-11-14/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNJNMMGYETPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, characterized by:
- Molecular Formula : C23H22ClN3O4S
- Molecular Weight : Approximately 467.95 g/mol
- Functional Groups :
- Ethyl ester at the carboxylate position
- 4-chlorophenyl group at the 3-position
- Dimethoxybenzamide at the 5-position
These structural attributes contribute to its diverse biological activities and pharmacological potential.
Biological Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities, including:
- Anticancer Activity : Several derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest efficacy against bacterial and fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory markers | |
| Antimicrobial | Effective against various bacterial strains |
The mechanism of action for this compound involves:
- Receptor Interaction : The compound acts as an allosteric modulator of adenosine receptors, which play crucial roles in cardiovascular and neurological functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, enhancing its therapeutic profile against various conditions.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on the MDA-MB-231 breast cancer cell line. Results showed that it significantly inhibited cell proliferation with an IC50 value of approximately , indicating strong cytotoxicity compared to standard treatments.
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammation models, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating conditions like rheumatoid arthritis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining thieno[3,4-d]pyridazine intermediates with substituted amides.
- Functional Group Modifications : Employing various reagents to introduce or modify functional groups for enhanced activity.
Table 2: Synthetic Pathways Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of thieno[3,4-d]pyridazine core |
| Step 2 | Introduction of chlorophenyl and dimethoxy groups |
| Step 3 | Final esterification to form the target compound |
Comparison with Similar Compounds
Ethyl 3-(4-Chlorophenyl)-5-(Methylamino)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 66)
Ethyl 3-(4-Chlorophenyl)-5-(2,3-Dimethoxybenzamido)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Target Compound)
- Substituent : 2,3-Dimethoxybenzamido group at position 4.
- Lower solubility in polar solvents compared to 66, attributed to the hydrophobic benzamido moiety. Potential for improved target binding affinity in biological systems due to hydrogen bonding via the amide and methoxy groups.
Halogenation at Position 7
Ethyl 5-Amino-7-Chloro-3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 67)
- Substituents: Amino group at position 5, chlorine at position 6.
- Synthetic Yield: 79% via chlorination with N-chlorosuccinimide (NCS) . Spectroscopic Data:
- ¹³C NMR : δ 122.7 (C–Cl), 158.5 (C=O).
Ethyl 5-Amino-7-Bromo-3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 68)
- Substituents: Amino group at position 5, bromine at position 7.
- Key Properties :
Comparative Analysis Table
Research Implications and Electronic Effects
For example:
- The 2,3-dimethoxybenzamido group in the target compound introduces strong electron-donating methoxy groups, which may enhance resonance stabilization of the amide bond compared to the methylamino group in 66.
- Halogenation at position 7 (Cl in 67, Br in 68) alters electronic density and steric bulk, affecting reactivity and biological target interactions.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of substituted benzaldehyde derivatives with thiosemicarbazide to form a thiosemicarbazone intermediate .
- Step 2: Cyclization with ethyl acetoacetate under acidic conditions to construct the thieno[3,4-d]pyridazine core .
- Step 3: Introduction of the 4-chlorophenyl and 2,3-dimethoxybenzamido groups via amide coupling or nucleophilic substitution .
- Key Reagents: Ethyl acetoacetate, 4-chlorophenylboronic acid, and 2,3-dimethoxybenzoyl chloride. Solvents like ethanol or dichloromethane are commonly used .
Q. Which spectroscopic methods confirm its structural integrity?
Critical techniques include:
- NMR Spectroscopy: H and C NMR confirm substituent integration and carbon environments (e.g., aromatic protons at δ 7.1–7.6 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., observed m/z matching calculated [M+H]) .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (C=O stretching) and ~3300 cm (N-H stretching) confirm functional groups .
Q. What biological activities are reported for this compound and its analogs?
- Neuroprotection: Analogous thienopyridazines inhibit tau protein aggregation, relevant to Alzheimer’s disease .
- Anti-inflammatory Activity: Methoxy-substituted derivatives reduce cytokine production in macrophage models .
- Kinase Inhibition: Fluorophenyl analogs show moderate activity against protein kinases involved in cancer pathways .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
- Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., triethylamine or acetic acid) to improve coupling efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 40 minutes at 170°C) and enhances yield by 15–20% compared to conventional heating .
- Purification: Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
Q. How should contradictory biological data between analogs be resolved?
- Comparative Assays: Test compounds under identical conditions (e.g., cell line, concentration, incubation time) to isolate substituent effects .
- Purity Validation: Re-characterize compounds via HPLC to rule out impurities affecting activity .
- Target-Specific Profiling: Use CRISPR-edited cell lines to confirm target engagement (e.g., tau protein vs. kinase isoforms) .
Q. What strategies establish structure-activity relationships (SAR) in this class?
Systematic modifications and biological testing reveal key trends:
- 4-Chlorophenyl vs. 4-Fluorophenyl: Chlorine enhances tau aggregation inhibition (IC = 1.2 µM) compared to fluorine (IC = 2.5 µM) .
- Methoxy Substituents: 2,3-Dimethoxybenzamido improves solubility (LogP = 2.1) but reduces kinase binding affinity by 30% compared to nitro-substituted analogs .
- Ester vs. Carboxylic Acid: Hydrolysis of the ethyl ester to a carboxylic acid increases polarity but decreases blood-brain barrier penetration .
Q. What computational approaches model this compound’s target interactions?
- Molecular Docking: Use AutoDock Vina to predict binding poses with tau protein (PDB: 2MZ7). Focus on hydrogen bonding with Arg349 and hydrophobic interactions with Phe378 .
- Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
- QSAR Modeling: Develop regression models correlating substituent electronegativity with inhibitory activity (R > 0.85) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Reaction Scalability: Batch-to-batch variability in cyclization steps due to exothermic reactions; mitigate using continuous flow reactors .
- Purification Bottlenecks: Preparative HPLC becomes impractical >10 g; switch to fractional crystallization (solvent: ethanol/water) .
- Stability Issues: The ethyl ester hydrolyzes under acidic conditions; store at -20°C in anhydrous DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
